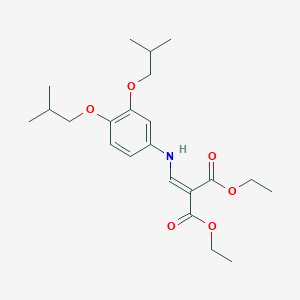
(S)-Quinuclidinyl Benzoyl Solifenacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Quinuclidinyl Benzoyl Solifenacin is a chemical compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder symptoms, such as urinary urgency, frequency, and incontinence. The compound works by relaxing the bladder muscles, thereby increasing the bladder’s capacity to hold urine and reducing the frequency of urination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidinyl Benzoyl Solifenacin involves several steps, starting from the basic quinuclidine structure. The quinuclidine is first reacted with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to further reactions to introduce the solifenacin moiety. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Quinuclidinyl Benzoyl Solifenacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The benzoyl and solifenacin moieties can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(S)-Quinuclidinyl Benzoyl Solifenacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions.
Biology: Employed in research on bladder function and urinary disorders.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
(S)-Quinuclidinyl Benzoyl Solifenacin exerts its effects by antagonizing muscarinic receptors, particularly the M3 receptor subtype. This prevents the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking this interaction, the compound reduces bladder muscle contractions and increases bladder capacity. The primary molecular targets are the M2 and M3 muscarinic receptors, which are predominantly found in the bladder .
Comparación Con Compuestos Similares
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A widely used antimuscarinic agent for urinary incontinence.
Darifenacin: Selectively targets the M3 receptor, similar to solifenacin.
Uniqueness
(S)-Quinuclidinyl Benzoyl Solifenacin is unique in its specific binding affinity and selectivity for the M3 receptor, which makes it particularly effective in treating overactive bladder with fewer side effects compared to other antimuscarinic agents .
Propiedades
Fórmula molecular |
C23H26N2O3 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m1/s1 |
Clave InChI |
NSKBRJBDYOPZBY-OAQYLSRUSA-N |
SMILES isomérico |
C1CN2CCC1[C@@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


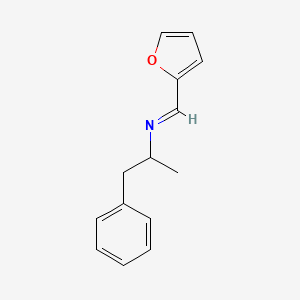

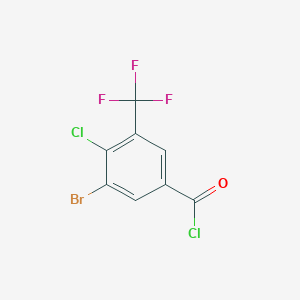
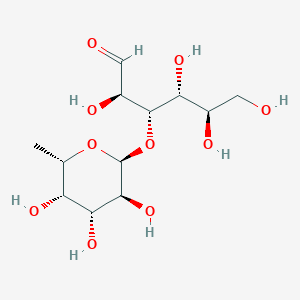
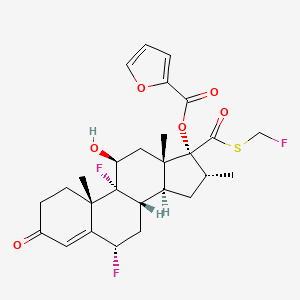
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)

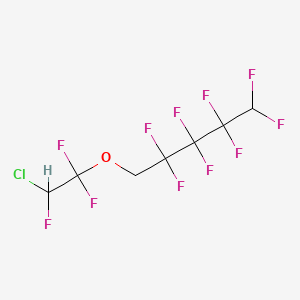
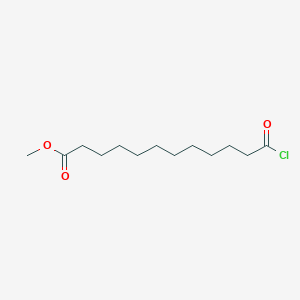
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
